Adenosine, 2-[[2-(4-aminophenyl)ethyl]amino]-
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Overview
Description
(2R,3R,4S,5R)-2-(6-Amino-2-((4-aminophenethyl)amino)-9H-purin-9-yl)-5-(hydroxymethyl)tetrahydrofuran-3,4-diol is a complex organic compound characterized by its unique structure, which includes multiple chiral centers and functional groups. This compound is of significant interest in various fields of scientific research due to its potential biological activities and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2R,3R,4S,5R)-2-(6-Amino-2-((4-aminophenethyl)amino)-9H-purin-9-yl)-5-(hydroxymethyl)tetrahydrofuran-3,4-diol typically involves multi-step organic synthesis. The process begins with the preparation of the purine base, followed by the introduction of the aminophenethyl group and the formation of the tetrahydrofuran ring. Each step requires specific reaction conditions, such as controlled temperature, pH, and the use of catalysts or reagents to ensure the desired stereochemistry and yield.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. Techniques such as continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and scalability. Purification methods, including chromatography and crystallization, are crucial to obtain the final product with high purity.
Chemical Reactions Analysis
Types of Reactions
(2R,3R,4S,5R)-2-(6-Amino-2-((4-aminophenethyl)amino)-9H-purin-9-yl)-5-(hydroxymethyl)tetrahydrofuran-3,4-diol can undergo various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form aldehydes or carboxylic acids.
Reduction: The amino groups can be reduced to form corresponding amines.
Substitution: The amino groups can participate in nucleophilic substitution reactions to introduce different substituents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like alkyl halides for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used
Scientific Research Applications
(2R,3R,4S,5R)-2-(6-Amino-2-((4-aminophenethyl)amino)-9H-purin-9-yl)-5-(hydroxymethyl)tetrahydrofuran-3,4-diol has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Studied for its potential biological activities, such as enzyme inhibition or receptor binding.
Medicine: Investigated for its therapeutic potential in treating various diseases, including cancer and infectious diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of (2R,3R,4S,5R)-2-(6-Amino-2-((4-aminophenethyl)amino)-9H-purin-9-yl)-5-(hydroxymethyl)tetrahydrofuran-3,4-diol involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity and triggering downstream signaling pathways. This interaction can result in various biological effects, depending on the specific target and context.
Comparison with Similar Compounds
Similar Compounds
Adenosine: Shares a similar purine base structure but lacks the aminophenethyl group.
Inosine: Similar to adenosine but with a different functional group at the 6-position.
Guanosine: Another purine nucleoside with a different substituent pattern.
Uniqueness
(2R,3R,4S,5R)-2-(6-Amino-2-((4-aminophenethyl)amino)-9H-purin-9-yl)-5-(hydroxymethyl)tetrahydrofuran-3,4-diol is unique due to its specific combination of functional groups and stereochemistry, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and potential therapeutic applications.
Properties
CAS No. |
161536-30-7 |
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Molecular Formula |
C18H23N7O4 |
Molecular Weight |
401.4 g/mol |
IUPAC Name |
(2R,3R,4S,5R)-2-[6-amino-2-[2-(4-aminophenyl)ethylamino]purin-9-yl]-5-(hydroxymethyl)oxolane-3,4-diol |
InChI |
InChI=1S/C18H23N7O4/c19-10-3-1-9(2-4-10)5-6-21-18-23-15(20)12-16(24-18)25(8-22-12)17-14(28)13(27)11(7-26)29-17/h1-4,8,11,13-14,17,26-28H,5-7,19H2,(H3,20,21,23,24)/t11-,13-,14-,17-/m1/s1 |
InChI Key |
KIMDKKYTPNEFBU-LSCFUAHRSA-N |
Isomeric SMILES |
C1=CC(=CC=C1CCNC2=NC(=C3C(=N2)N(C=N3)[C@H]4[C@@H]([C@@H]([C@H](O4)CO)O)O)N)N |
Canonical SMILES |
C1=CC(=CC=C1CCNC2=NC(=C3C(=N2)N(C=N3)C4C(C(C(O4)CO)O)O)N)N |
Origin of Product |
United States |
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